molecular formula C17H21N5 B6449023 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine CAS No. 2549031-08-3

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine

Cat. No.: B6449023
CAS No.: 2549031-08-3
M. Wt: 295.4 g/mol
InChI Key: YJAOWLKXLARLSU-UHFFFAOYSA-N
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Description

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine is a complex organic compound featuring a unique structure that combines elements of azetidine, pyrido[3,4-d]pyrimidine, and octahydrocyclopenta[c]pyrrole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[3,4-d]pyrimidine core, which can be synthesized through a series of condensation reactions involving pyridine derivatives and suitable amines. The azetidine ring is then introduced via cyclization reactions, often using azetidine-2-carboxylic acid or its derivatives as starting materials.

The octahydrocyclopenta[c]pyrrole moiety is usually synthesized separately through hydrogenation reactions of cyclopentene derivatives, followed by amination. The final step involves coupling the three components under conditions that promote the formation of the desired azetidine structure, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce double bonds or nitro groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-d]pyrimidine derivatives: These compounds share the pyrido[3,4-d]pyrimidine core and are often studied for their biological activities.

    Azetidine derivatives: Compounds containing the azetidine ring are known for their diverse pharmacological properties.

    Cyclopenta[c]pyrrole derivatives: These compounds are of interest due to their unique structural features and potential biological activities.

Uniqueness

What sets 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine apart is its combination of these three distinct structural motifs, which may confer unique biological activities and therapeutic potential. This compound’s ability to interact with multiple molecular targets makes it a promising candidate for drug development and other scientific applications.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-2-12-7-21(8-13(12)3-1)14-9-22(10-14)17-15-4-5-18-6-16(15)19-11-20-17/h4-6,11-14H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAOWLKXLARLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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